Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Overview
Description
Pyrazolo[1,5-a]pyrimidine (PP) derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine class of compounds has been identified as a privileged structure for library synthesis on the basis of several key characteristics of the core molecule . A chemical set in excess of 400 compounds was synthesized to give 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Scientific Research Applications
1. Fluorescent Molecules for Studying Intracellular Processes
- Application : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Method : The synthetic methodology of PPs is simpler and greener (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and their photophysical properties are tunable .
- Results : The PPs bearing simple aryl groups allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds . The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
2. Functionalization of N-Heterocycles
- Application : Pyrazolo[1,5-a]pyrimidines are used in the functionalization of N-heterocycles .
- Method : The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines . TMP2Zn·2MgCl2·2LiCl allowed regioselective zincations .
- Results : DFT-calculations allow prediction of the reactivity of uncommon N-heterocyclic scaffolds of pyrazolo[1,5-a]pyrimidines .
Future Directions
The development of new synthetic routes towards pyrazolo[1,5-a]pyrimidines for their biological and medicinal exploration is an attractive area for researchers . The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells), demonstrating the interesting versatility of this core .
properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-3-8-7-1-2-9-10(7)4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKZIYWLVBVKFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267514 | |
Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
CAS RN |
933754-42-8 | |
Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933754-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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